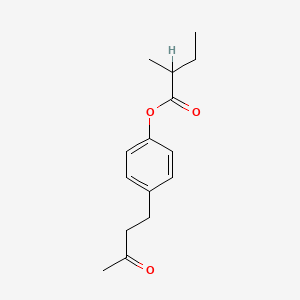

4-(3-Oxobutyl)phenyl 2-methylbutyrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(3-Oxobutyl)phenyl 2-methylbutyrate is an organic compound with the molecular formula C15H20O3. It is characterized by the presence of an ester functional group and a ketone group within its structure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Oxobutyl)phenyl 2-methylbutyrate typically involves the esterification of 4-(3-oxobutyl)phenol with 2-methylbutyric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .

化学反应分析

Types of Reactions

4-(3-Oxobutyl)phenyl 2-methylbutyrate can undergo various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The ester group can participate in nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Secondary alcohols.

Substitution: Various substituted esters or amides

科学研究应用

Chemical Synthesis

One of the primary applications of 4-(3-Oxobutyl)phenyl 2-methylbutyrate is in organic synthesis, where it serves as an important intermediate. The compound can be synthesized through various methods, including the Steglich esterification process, which involves the reaction of raspberry ketone with specific acid derivatives to produce esters like 4-(3-oxobutyl)phenyl formate and trifluoroacetate .

Table 1: Synthesis Overview

| Synthesis Method | Description |

|---|---|

| Steglich Esterification | Reaction involving raspberry ketone and acid derivatives to form esters. |

| Direct Esterification | Formation of esters from alcohols and acids under acidic conditions. |

Pest Control Applications

This compound has been studied for its effectiveness as a chemical lure in pest control, particularly for attracting specific insect species. For instance, it has been utilized in field trials as a male attractant for the wild melon fly (Zeugodacus cucurbitae), demonstrating significant efficacy in trapping these pests . The compound's structure allows it to mimic natural attractants, making it suitable for use in traps designed to reduce pest populations.

Table 2: Field Trials Overview

| Trial Focus | Target Insect | Application Method |

|---|---|---|

| Male Attractant | Wild Melon Fly | Trapping with chemical lures |

| Efficacy Evaluation | Various Insects | Comparison against control traps |

Potential in Fragrance and Flavor Industries

The compound's aromatic properties suggest potential applications in the fragrance and flavor industries. Its structural characteristics allow it to serve as a flavoring agent or fragrance component, contributing to the sensory qualities of various products . The versatility of this compound makes it an interesting candidate for formulations aiming to enhance olfactory experiences.

Case Studies and Research Findings

Research studies have documented the successful application of this compound in various contexts:

- Field Trials : A study highlighted its use as an effective lure for male wild melon flies, demonstrating its potential for integrated pest management strategies .

- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound, enhancing its availability for research and industrial applications .

- Fragrance Development : Investigations into its sensory properties have shown promise for developing new fragrance formulations that leverage its unique aromatic profile .

作用机制

The mechanism of action of 4-(3-Oxobutyl)phenyl 2-methylbutyrate involves its interaction with specific molecular targets and pathways. The ester and ketone functional groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .

相似化合物的比较

Similar Compounds

- 4-(3-Oxobutyl)phenyl acetate

- 4-(3-Oxobutyl)phenyl propionate

- 4-(3-Oxobutyl)phenyl butyrate

Uniqueness

4-(3-Oxobutyl)phenyl 2-methylbutyrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

生物活性

4-(3-Oxobutyl)phenyl 2-methylbutyrate is a compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and various biological effects based on existing research.

- Molecular Formula: C15H20O3

- Molecular Weight: 248.32 g/mol

- IUPAC Name: 4-(3-Oxobutyl)phenyl 2-methylbutanoate

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and various enzymes. The compound can undergo hydrolysis, leading to the release of active metabolites that may influence lipid metabolism and cellular signaling pathways. This interaction can modulate membrane fluidity and affect the activity of membrane-bound enzymes, thereby impacting various physiological processes.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in reducing oxidative stress in cells. The half-maximal inhibitory concentration (IC50) for its antioxidant activity is comparable to standard antioxidants such as ascorbic acid, indicating its potential as a natural antioxidant agent.

Anti-Inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In vitro studies have shown that it significantly reduces inflammation markers in cell cultures exposed to inflammatory stimuli.

Lipid Metabolism

This compound plays a role in lipid metabolism, influencing the synthesis and breakdown of lipids within cells. This effect may have implications for metabolic disorders, including obesity and diabetes, where lipid regulation is critical.

Case Studies

-

Study on Antioxidant Activity

- Objective: To evaluate the antioxidant capacity of this compound.

- Methodology: The compound was tested against various free radicals using standard assays such as DPPH and ABTS.

- Results: The compound showed an IC50 value of approximately 30 µg/mL, comparable to ascorbic acid (IC50 = 35 µg/mL), suggesting strong antioxidant potential.

-

Anti-Inflammatory Study

- Objective: To assess the anti-inflammatory effects in a carrageenan-induced paw edema model.

- Methodology: Mice were treated with varying doses of the compound prior to inflammation induction.

- Results: Significant reduction in paw edema was observed at doses of 50 mg/kg and above, demonstrating its efficacy in reducing inflammation.

Data Tables

| Biological Activity | IC50 Value (µg/mL) | Comparison Standard |

|---|---|---|

| Antioxidant Activity | 30 | Ascorbic Acid (35) |

| Anti-inflammatory Effect | Significant at 50 mg/kg | N/A |

| Mechanism | Effect on Cell |

|---|---|

| Hydrolysis | Releases active metabolites |

| Interaction with Enzymes | Modulates enzyme activity |

属性

CAS 编号 |

84812-73-7 |

|---|---|

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC 名称 |

[4-(3-oxobutyl)phenyl] 2-methylbutanoate |

InChI |

InChI=1S/C15H20O3/c1-4-11(2)15(17)18-14-9-7-13(8-10-14)6-5-12(3)16/h7-11H,4-6H2,1-3H3 |

InChI 键 |

DTINVFQEAGADMV-UHFFFAOYSA-N |

规范 SMILES |

CCC(C)C(=O)OC1=CC=C(C=C1)CCC(=O)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。